7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride
描述
属性
IUPAC Name |
7-pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-2-12(9-15-5-1)11-3-4-14-13(8-11)10-16-6-7-17-14;;/h1-5,8-9,16H,6-7,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGIBQYDQDDCAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2)C3=CN=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
General Synthetic Strategy
The synthesis of benzoxazepine derivatives such as 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine typically proceeds through:
- Construction of the benzoxazepine ring via cyclization of suitable precursors.
- Introduction of the pyridinyl substituent at the 7-position.
- Conversion of the free base to the dihydrochloride salt form for stability and solubility.
Stepwise Preparation Methods
Formation of the Benzoxazepine Core
- Starting Materials: Known compounds such as 4-hydroxybenzaldehyde or 4-fluorobenzaldehyde are common precursors.
- Key Reaction: The cyclization to form the tetrahydro-1,4-benzoxazepine ring is achieved by treating chloromethylated intermediates with potassium iodide or fluoride in the presence of bases like sodium carbonate or potassium carbonate.
- Solvents: Aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane are preferred.
- Temperature & Duration: Reaction temperatures range from 50°C to 150°C with durations from 0.5 to 5 hours.
Reduction of Double Bonds
- Hydrogenation: The double bond in the intermediate may be reduced using gaseous hydrogen with catalysts like 10% palladium on carbon (Pd-C), rhodium on carbon (Rh-C), or platinum on carbon (Pt-C).
- Conditions: Ambient temperature and pressures up to 40 psi, with reaction times between 6 to 24 hours.
- Solvents: Common solvents include dioxane, acetic acid, ethyl acetate, or alcohols such as methanol or ethanol.
Salt Formation (Dihydrochloride)
- Procedure: The free base is converted to the dihydrochloride salt by treatment with stoichiometric or excess hydrochloric acid in suitable solvents like ethyl acetate, ether, alcohols, or chlorinated hydrocarbons.
- Purification: The salt is isolated by crystallization or precipitation, often followed by recrystallization for purity.
Representative Reaction Conditions and Reagents Summary
| Step | Reagents / Catalysts | Solvents | Temperature Range | Time Range | Notes |
|---|---|---|---|---|---|
| Cyclization | KI or KF, Na2CO3, K2CO3 | DMF, THF, Dioxane | 50–150°C | 0.5–5 hours | Formation of benzoxazepine ring |
| Pyridin-3-yl substitution | TiCl4, ZnCl2, FeCl3, AlCl3 | CHCl3, CCl4, THF, Dioxane | 0–25°C | 2–24 hours | Lewis acid catalyzed substitution |
| Coupling (alternative) | Triphenylphosphine, Diethylazodicarboxylate | THF | Ambient to 50°C | Several hours | Mitsunobu reaction for substitution |
| Double bond reduction | H2 gas, Pd-C (10%), Rh-C, Pt-C | Dioxane, AcOH, EtOAc, MeOH | Ambient, up to 40 psi | 6–24 hours | Hydrogenation of double bonds |
| Salt formation (dihydrochloride) | HCl (stoichiometric or excess) | EtOAc, Ether, Alcohols | Ambient | Until precipitation | Conversion to dihydrochloride salt |
Purification Techniques
- Chromatography: Silica gel column chromatography with eluents such as 15% ethyl acetate in petroleum ether is used to purify intermediates and final products.
- Recrystallization: Common solvents for recrystallization include ethyl acetate, dioxane, and mixtures with alcohols or acetone.
- Drying: Solvent removal under reduced pressure at controlled temperatures (e.g., 40°C) is standard.
Detailed Research Findings
- The cyclization step is critical and is influenced by the choice of base and solvent; sodium hydride or potassium carbonate in DMF or DMSO gives good yields.
- Chloromethylation of intermediates is effectively performed using formaldehyde and hydrochloric acid in the presence of Lewis acid catalysts at 10–50°C over 24–72 hours.
- The pyridin-3-yl substitution benefits from mild Lewis acid catalysis and low temperatures to avoid side reactions.
- Hydrogenation conditions require careful control of pressure and catalyst loading to avoid over-reduction.
- The dihydrochloride salt form enhances compound stability and solubility, facilitating further pharmaceutical development.
Example Synthetic Scheme Overview (Based on Patent US8263587B2)
| Reaction Step | Description |
|---|---|
| Reaction A | Preparation of intermediate from compound (1-B) and compound (4) in DMF/DMSO with base |
| Reaction B | Coupling of compound (1-B) with compound (5) under Mitsunobu conditions in THF |
| Reaction C | Chloromethylation of compound (2) with formaldehyde/HCl and Lewis acid catalyst |
| Reaction D | Cyclization of compound (3) with KI/KF and base in DMF/THF/dioxane |
| Reaction E | Reaction of compound (II) with R1-H in presence of Lewis acid catalyst in chloroform or THF |
| Reaction F | Hydrogenation of double bond in product of Reaction E using Pd-C catalyst under H2 atmosphere |
Summary Table of Key Reaction Parameters
| Parameter | Value / Range | Remarks |
|---|---|---|
| Solvents | DMF, DMSO, THF, Dioxane, EtOAc | Aprotic solvents preferred |
| Bases | NaH, K2CO3, Na2CO3 | Facilitate cyclization and substitution |
| Lewis Acid Catalysts | TiCl4, ZnCl2, FeCl3, AlCl3 | Used in substitution and chloromethylation |
| Temperature | 0°C to 150°C | Step-dependent |
| Reaction Time | 0.5 to 72 hours | Step-dependent |
| Hydrogenation Pressure | Atmospheric to 40 psi | For double bond reduction |
| Purification | Column chromatography, recrystallization | For isolation of pure compounds |
化学反应分析
Types of Reactions
7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the nitrogen or oxygen atoms in the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the benzoxazepine or pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazepine derivatives.
科学研究应用
Antidepressant Activity
Research indicates that derivatives of benzoxazepine compounds exhibit antidepressant properties. The specific compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression. In animal models, it has shown promise in reducing depressive-like behaviors, suggesting a potential role as an antidepressant .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies have demonstrated that it can protect neuronal cells from oxidative stress and apoptosis, which are significant factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism appears to involve the inhibition of specific signaling pathways that lead to cell death .
Anticancer Properties
Recent studies have explored the anticancer potential of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is attributed to its interference with cell cycle progression and mitochondrial dysfunction .
Antimicrobial Activity
The compound has shown antimicrobial activity against several bacterial strains. In vitro studies suggest that it disrupts bacterial cell membranes and inhibits key metabolic processes within the cells. This property makes it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Modifications to the pyridine ring and the benzoxazepine structure can enhance potency and selectivity for specific biological targets.
| Modification | Effect on Activity | Reference |
|---|---|---|
| Substitution on pyridine ring | Increased affinity for serotonin receptors | |
| Alteration of benzoxazepine core | Enhanced neuroprotective properties |
Case Study: Antidepressant Efficacy
A controlled study involving animal models demonstrated that administration of this compound led to significant reductions in depressive symptoms compared to control groups receiving placebo treatments. Behavioral tests indicated increased locomotion and reduced immobility time in forced swim tests .
Case Study: Cancer Cell Line Testing
In vitro testing against MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that the compound inhibited cell proliferation significantly at low micromolar concentrations. Flow cytometry analysis confirmed that treated cells underwent apoptosis, indicating its potential as a chemotherapeutic agent .
作用机制
The mechanism of action of 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting cellular processes. For instance, it may inhibit enzymes involved in the biosynthesis of essential biomolecules or modulate receptor activity to alter signal transduction pathways.
相似化合物的比较
Structural Analogues and Substituent Effects
Key analogues include:
7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine (EN300-1655797): Features a fluorine atom at the 7-position. Fluorine’s electronegativity and small size enhance metabolic stability and membrane permeability compared to bulkier groups .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 216008-29-6): Substituted with a nitro group, a strong electron-withdrawing substituent that may influence redox properties and receptor binding kinetics .
7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS 216008-27-4): The hydrochloride salt of the nitro analogue, improving solubility for in vitro assays .
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Molecular Formula | Molecular Weight | Substituent (Position 7) | Salt Form |
|---|---|---|---|---|
| Target Compound | C₁₄H₁₇Cl₂N₂O* | ~333.22† | Pyridin-3-yl | Dihydrochloride |
| 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | C₉H₁₀FNO | 167.18 | Fluoro | Hydrochloride‡ |
| 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine | C₉H₁₀N₂O₃ | 194.19 | Nitro | Free base |
| 7-Nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | C₉H₁₁ClN₂O₃ | 230.65 | Nitro | Hydrochloride |
*Inferred from benzoxazepine core (C₉H₁₁NO) + pyridin-3-yl (C₅H₄N) + 2HCl. †Calculated based on formula.
Research and Application Considerations
- Target Compound : Likely prioritized for CNS drug discovery due to pyridine’s prevalence in neuroactive compounds.
- Fluoro and Nitro Analogues : Serve as intermediates for further functionalization (e.g., Suzuki couplings to introduce aryl groups) .
常见问题
Basic Research Questions
Q. What are the validated synthetic pathways for 7-Pyridin-3-yl-2,3,4,5-tetrahydro-1,4-benzoxazepine dihydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Key synthetic routes involve cyclization of benzoxazepine precursors with pyridine derivatives under acidic conditions. For example, the dihydrochloride salt is typically formed via HCl gas saturation in anhydrous solvents. Reaction temperature (e.g., 40–60°C) and stoichiometric ratios of pyridinyl reagents must be optimized to minimize byproducts like unreacted intermediates or over-chlorinated impurities. Chromatography (HPLC or flash) and recrystallization in ethanol/water mixtures are recommended for purification .
Q. How can researchers characterize the structural and chemical stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with periodic analysis via:
- HPLC-UV for purity and degradation products.
- Thermogravimetric Analysis (TGA) to assess hygroscopicity.
- X-ray Powder Diffraction (XRPD) to monitor crystalline form changes.
Impurity profiling should reference pharmacopeial standards for analogous benzoxazepines (e.g., EP/BP impurity guidelines) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Screen for receptor-binding affinity (e.g., GPCR targets) using radioligand displacement assays. For cytotoxicity, use MTT assays on HEK-293 or HepG2 cell lines. Dose-response curves (0.1–100 μM) with triplicate measurements are critical to establish IC50 values. Include positive controls (e.g., known benzoxazepine modulators) and validate results with orthogonal methods like calcium flux assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer : Discrepancies may arise from variations in cell membrane permeability, metabolic stability, or off-target effects. To address this:
- Perform pharmacokinetic profiling (e.g., microsomal stability assays) to compare metabolic rates.
- Use knockout cell lines to isolate target-specific effects.
- Apply systems biology modeling to integrate transcriptomic/proteomic data and identify confounding pathways .
Q. What strategies optimize the enantiomeric purity of this compound during large-scale synthesis?
- Methodological Answer : Chiral resolution can be achieved via:
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps.
- Dynamic Kinetic Resolution (DKR) : Combine enzyme-mediated acyl transfer with racemization catalysts.
Monitor enantiomeric excess (ee) using chiral HPLC (e.g., Chiralpak AD-H column) and correlate with crystallization conditions (e.g., solvent polarity gradients) .
Q. How do structural modifications to the pyridinyl or benzoxazepine moieties alter pharmacological efficacy?
- Methodological Answer : Employ a fragment-based drug design (FBDD) approach:
- Synthesize analogs with substituents at the 3-pyridinyl position (e.g., methyl, halogens) or benzoxazepine ring expansions.
- Evaluate SAR using molecular docking (e.g., AutoDock Vina) against homology models of target receptors.
- Validate top candidates in ex vivo tissue models (e.g., rodent hippocampal slices for CNS activity) .
Q. What advanced analytical techniques are required to detect low-abundance degradation products in long-term stability studies?
- Methodological Answer : Use LC-MS/MS with high-resolution mass spectrometry (HRMS, e.g., Q-TOF) for structural elucidation of impurities. For quantification, develop a stability-indicating method with forced degradation (acid/base/oxidative stress) and method validation per ICH Q2(R1) guidelines. Cross-reference with impurity databases (e.g., EDQM) to identify known benzoxazepine-related degradants .
Q. How can computational modeling guide the design of formulations to enhance bioavailability?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
